4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol
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Overview
Description
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is an organic compound with the molecular formula C15H16ClNO. It is a Schiff base ligand, which means it contains an azomethine linkage (>C=N) formed by the condensation of a primary amine with an active carbonyl compound
Mechanism of Action
Target of Action
The primary target of the compound 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol (HL) is the copper (II) ion . The compound acts as a ligand and forms a mononuclear Cu(II) complex .
Mode of Action
The compound HL interacts with the copper (II) ion through one imino N and one phenolic O atoms of the Schiff-base ligand . This interaction results in a trans-configuration of N2O2 donor atoms around the metal ion, forming a square planar geometry .
Biochemical Pathways
The compound HL and its copper (II) complex are involved in intramolecular charge transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) . This is facilitated by the effective separation of the HOMO and LUMO by the benzene ring of 2,6-dimethylbenzenamine as a donor unit and the benzene ring of 5-chlorosalicylaldehyde as an acceptor unit .
Result of Action
The compound HL and its copper (II) complex have demonstrated antimicrobial activities . The complex has a Minimum Inhibitory Concentration (MIC) value of 0.0781 mmol/L against Escherichia coli .
Biochemical Analysis
Biochemical Properties
The compound 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol plays a role in biochemical reactions, particularly when it forms a complex with copper (II). The copper atom in the complex is generally four-coordinated by one imino N and one phenolic O atoms of the Schiff-base ligand .
Cellular Effects
It has been observed that the compound, particularly when in a complex with copper (II), has antimicrobial activities . The complex has shown inhibitory effects against Escherichia coli, suggesting that it may influence cell function and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is linked to its interactions with copper (II). The compound forms a square planar geometry with copper (II), which may induce intramolecular charge transfer from the HOMO to the LUMO . This interaction could potentially influence enzyme activation or inhibition and changes in gene expression .
Preparation Methods
The synthesis of 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol typically involves the reaction of 2,6-dimethylaniline with 4-chlorosalicylaldehyde . The reaction mixture is refluxed for about an hour and then cooled to room temperature, followed by concentrating the resulting mixture to obtain a yellow solid product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine linkage to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol include other Schiff base ligands derived from different amines and aldehydes. For example:
4-Chloro-2,6-dimethylphenol: This compound lacks the azomethine linkage and has different chemical properties.
2,6-Dimethylphenylamine: This is a precursor in the synthesis of the target compound and has different reactivity due to the absence of the chloro and phenolic groups.
The uniqueness of this compound lies in its specific structure, which allows it to form stable metal complexes with unique photophysical and biological properties .
Properties
IUPAC Name |
4-chloro-2-[(2,6-dimethylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGRKRLXPNXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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